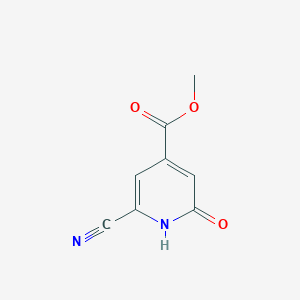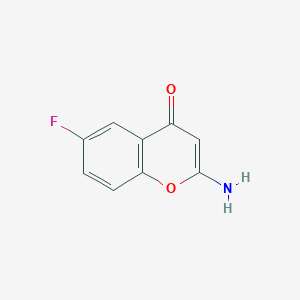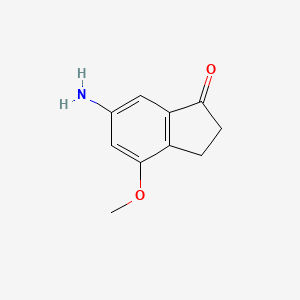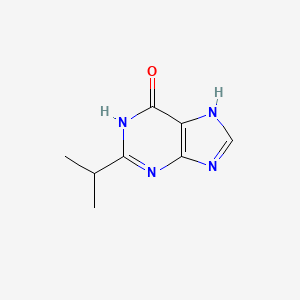
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic organic compound belonging to the dihydropyridine family It is characterized by its pyridine ring structure with a cyano group at the 6-position, an oxo group at the 2-position, and a carboxylate ester at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of methyl acylpyruvates with malononitrile and cyanoacetamide. The reaction typically occurs under mild conditions in ethanol at 40°C in the presence of triethylamine . The yields of the desired product range from 52% to 75%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction conditions, and implementing efficient purification techniques.
化学反应分析
Types of Reactions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for cardiovascular and anticancer therapies.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like human uridine phosphorylase-1, leading to reduced cell proliferation through cell cycle arrest and senescence . The pathways involved include modulation of RNA synthesis and cellular metabolism.
相似化合物的比较
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds exhibit antiproliferative activity and are studied for their potential in cancer therapy.
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds are used in the synthesis of dyes and pigments.
Uniqueness: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyano group, oxo group, and carboxylate ester makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
属性
CAS 编号 |
853029-95-5 |
|---|---|
分子式 |
C8H6N2O3 |
分子量 |
178.14 g/mol |
IUPAC 名称 |
methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11) |
InChI 键 |
FJFOUVOURNLHOO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=O)NC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)






